molecular formula C14H17BrN2 B7778705 Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide CAS No. 81439-98-7

Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide

Cat. No.: B7778705
CAS No.: 81439-98-7
M. Wt: 293.20 g/mol
InChI Key: DLQQZLHDSORQJZ-UHFFFAOYSA-M
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Description

Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of the dimethylamino and phenylmethyl groups in the pyridinium ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide typically involves the quaternization of 4-(dimethylamino)pyridine with benzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

4-(dimethylamino)pyridine+benzyl bromidePyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide\text{4-(dimethylamino)pyridine} + \text{benzyl bromide} \rightarrow \text{this compound} 4-(dimethylamino)pyridine+benzyl bromide→Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as pyridinium chlorochromate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced pyridinium compounds.

    Substitution: Formation of substituted pyridinium derivatives.

Scientific Research Applications

Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including esterifications and acylations.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide involves its interaction with molecular targets through ionic and covalent bonding. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, where it either donates or accepts electrons.

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium chlorochromate
  • 4-(Dimethylamino)pyridine
  • N-Benzylpyridinium bromide

Uniqueness

Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide is unique due to the presence of both dimethylamino and phenylmethyl groups, which enhance its reactivity and versatility in various chemical transformations. This makes it a valuable compound in both academic and industrial research.

Properties

IUPAC Name

1-benzyl-N,N-dimethylpyridin-1-ium-4-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N2.BrH/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13;/h3-11H,12H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQQZLHDSORQJZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349508
Record name Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81439-98-7
Record name Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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